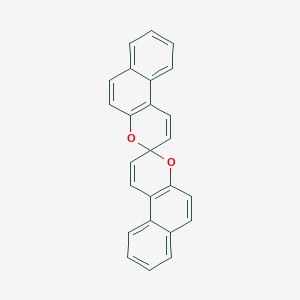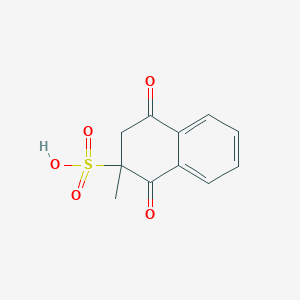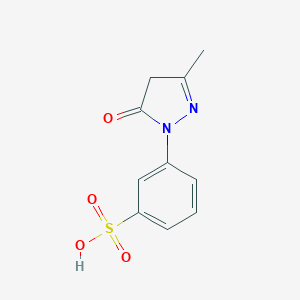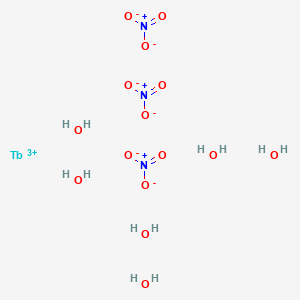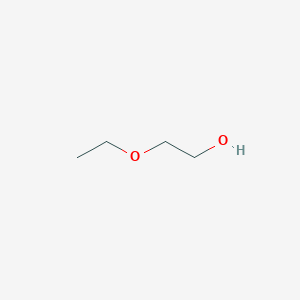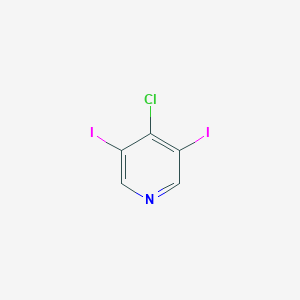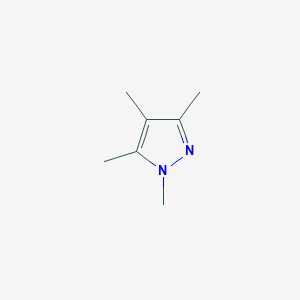![molecular formula C8H15P B086394 9-Phosphabicyclo[4.2.1]nonane CAS No. 13396-80-0](/img/structure/B86394.png)
9-Phosphabicyclo[4.2.1]nonane
Übersicht
Beschreibung
9-Phosphabicyclo[4.2.1]nonane is a heterocyclic organic compound with the molecular formula C8H15P . It has an average mass of 142.178 Da and a monoisotopic mass of 142.091141 Da . It is also known by its German, French, and ACD/IUPAC names .
Molecular Structure Analysis
The molecular structure of 9-Phosphabicyclo[4.2.1]nonane consists of a bicyclic framework with a phosphorus atom incorporated into the nine-membered ring . The structure contains a total of 25 bonds, including 10 non-hydrogen bonds, 1 five-membered ring, 1 seven-membered ring, 1 eight-membered ring, and 1 phosphane .Physical And Chemical Properties Analysis
9-Phosphabicyclo[4.2.1]nonane has a molecular weight of 142.17800 . Its exact mass is 142.09100 . The compound’s boiling point is 209.4ºC at 760mmHg, and it has a flash point of 80.4ºC . Other physical and chemical properties such as density and melting point are not available .Wissenschaftliche Forschungsanwendungen
Steric and Electronic Properties : A study on the steric and electronic properties of bicyclic phosphines, including derivatives of 9-Phosphabicyclo[4.2.1]nonane, demonstrated their utility in forming phosphine selenides. This research showed that changes in substituents can manipulate physical properties without significantly altering chemical properties, indicating applications in fine-tuning ligand properties in organometallic complexes (Bungu & Otto, 2007).
Asymmetric Synthesis : The synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes and their application in asymmetric cyclization for producing chiral tetrahydroquinolines through palladium-catalyzed allylic alkylation highlights the importance of these compounds in asymmetric synthesis (Hara et al., 2007).
Synthesis of Derivatives : The synthesis of 2-phospha-6-oxaadamantane derivatives from 9-phosphabicyclo[3.3.1]nonanes, as studied by Kashman and Benary, indicates the compound's potential in creating novel chemical structures (Kashman & Benary, 1972).
Chiral Phosphine Ligands : The preparation of monodentate chiral phosphines like 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonanes (9-PBNs) and their application in asymmetric allylic substitution reactions demonstrate the role of these compounds in enhancing enantioselectivity in catalysis (Hamada et al., 1996).
Application in Catalysis : A study by Haddow et al. discussed the preparation of 9-Amino-9-phosphabicyclo[3.3.1]nonanes (PhobPNHR') and their application in chromium-catalyzed ethene oligomerization, indicating the potential of these compounds in industrial catalysis processes (Haddow et al., 2016).
Synthesis of Nanoparticles : The use of 9-Borabicyclo[3.3.1]nonane (9-BBN) as a reducing agent in the synthesis of gold nanoparticles, as well as silver, palladium, and platinum nanoparticles, showcases the application of related bicyclic compounds in nanomaterials synthesis (Sardar & Shumaker-Parry, 2009).
Safety And Hazards
The safety data sheet for 9-Phosphabicyclo[4.2.1]nonane advises against breathing its mist, gas, or vapors and recommends avoiding contact with skin and eyes . It suggests using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of accidental release, it recommends avoiding dust formation and removing all sources of ignition .
Eigenschaften
IUPAC Name |
9-phosphabicyclo[4.2.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15P/c1-2-4-8-6-5-7(3-1)9-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWRUXIOIPQRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCC(C1)P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864395 | |
| Record name | 9-Phosphabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Phosphabicyclo[4.2.1]nonane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
9-Phosphabicyclo[4.2.1]nonane | |
CAS RN |
13396-80-0 | |
| Record name | 9-Phosphabicyclo[4.2.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13396-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phosphabicyclo(4.2.1)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013396800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phosphabicyclo[4.2.1]nonane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Phosphabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-phosphabicyclo[4.2.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



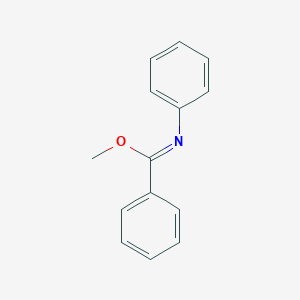
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)
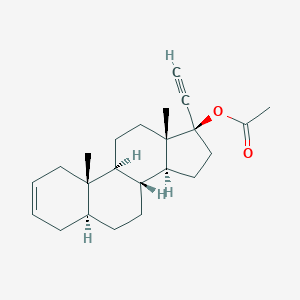
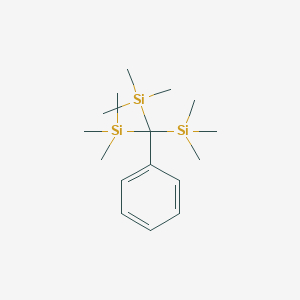
![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
